N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
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Overview
Description
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide is a heterocyclic compound that features a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring, along with the dichlorophenyl and nitrobenzamide groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The final product is obtained through nucleophilic substitution reactions involving the appropriate amines and chlorinated intermediates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Substitution reactions often involve halogenated intermediates and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting essential metabolic processes in pathogens .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
Uniqueness
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its structural uniqueness also allows for specific interactions with biological targets, which can be leveraged in drug design and development.
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4O3S/c1-8-10(3-2-4-13(8)22(24)25)14(23)19-16-21-20-15(26-16)11-6-5-9(17)7-12(11)18/h2-7H,1H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVNUYLSLGOTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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